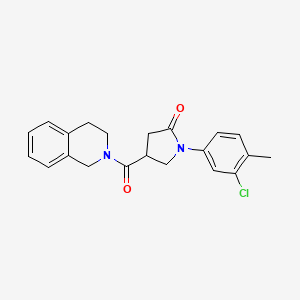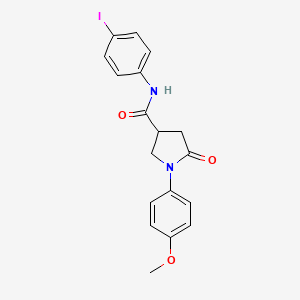![molecular formula C17H23N3O2S B11170754 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11170754.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The thiadiazole ring is then alkylated using 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated thiadiazole with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.
Pathways: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group may enhance its interaction with biological targets, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C17H23N3O2S |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)11-15-19-20-16(23-15)18-14(21)10-7-12-5-8-13(22-4)9-6-12/h5-6,8-9H,7,10-11H2,1-4H3,(H,18,20,21) |
Clave InChI |
FUEUXFUNUJLXAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B11170674.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylbutanamide](/img/structure/B11170685.png)
![2-(4-Bromophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B11170687.png)

![2-(ethylsulfanyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11170697.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11170701.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11170704.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11170705.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methylpentanamide](/img/structure/B11170708.png)


![3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11170733.png)
![2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11170739.png)

